molecular formula C6H10O3 B089513 2-Hydroxyhexanedial CAS No. 141-31-1

2-Hydroxyhexanedial

Cat. No.: B089513
CAS No.: 141-31-1
M. Wt: 130.14 g/mol
InChI Key: WWMIMRADNBGDHP-UHFFFAOYSA-N
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Description

2-Hydroxyhexanedial, also known as 2-hydroxyadipaldehyde, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a distinctive odor and is soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polyhydroxy materials and as a cross-linking agent for polyvinyl compounds .

Safety and Hazards

2-Hydroxyhexanedial is described as being toxic by inhalation . As with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyhexanedial can be synthesized through the reaction of 1-hexene with diazomethane in the presence of a catalyst. The reaction typically requires controlled temperature conditions and the use of a suitable solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced through the oxidation of hexane-1,6-diol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hexanedioic acid.

    Reduction: Hexane-1,6-diol.

    Substitution: Schiff bases.

Mechanism of Action

The mechanism of action of 2-hydroxyhexanedial involves its reactivity with various functional groups. The hydroxyl group enhances its solubility and reactivity in aqueous environments, while the dialdehyde groups allow it to participate in condensation reactions. These properties enable it to form stable cross-linked structures with proteins and polyhydroxy materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique combination of hydroxyl and dialdehyde functional groups makes it particularly versatile in organic synthesis and industrial applications. Its ability to form stable cross-linked structures with proteins and polyhydroxy materials sets it apart from similar compounds .

Properties

IUPAC Name

2-hydroxyhexanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-2-1-3-6(9)5-8/h4-6,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMIMRADNBGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030345
Record name 2-Hydroxyhexanedial
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141-31-1
Record name 2-Hydroxyadipaldehyde
Source CAS Common Chemistry
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Record name Hexanedial, 2-hydroxy-
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Record name 2-Hydroxyhexanedial
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Record name 2-Hydroxyhexanedial
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Record name 2-hydroxyadipaldehyde
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Synthesis routes and methods

Procedure details

2-Hydroxyadipaldehyde (Aldrich) was reacted with amino terminated PEG to form the Schiff base which was hydrogenated with NaBH4 to form the corresponding amine. The di-PEG derivative was reacted with lactide or caprolactone in the presence of stannous octoate to form the PLA or PCL-PEG2 diblock copolymer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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